

Demegestone: A Technical Overview of its Molecular Characteristics and Biological Activity

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Compound of Interest

Compound Name: Demegestone

Cat. No.: B1670234

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This technical guide provides an in-depth analysis of the molecular formula, molar mass, and associated characterization methodologies for **Demegestone**. Additionally, it elucidates the compound's mechanism of action through a detailed examination of its interaction with the progesterone receptor signaling pathway.

Core Molecular and Physical Data

Demegestone is a synthetic progestin, a class of steroid hormones that act as agonists for the progesterone receptor.^{[1][2]} Its fundamental chemical properties are summarized below.

Property	Value
Molecular Formula	C ₂₁ H ₂₈ O ₂ [1] [3] [4]
Molar Mass	312.45 g/mol (also cited as 312.453 g·mol ⁻¹)
Exact Mass	312.2089 u
Elemental Analysis	C: 80.73%, H: 9.03%, O: 10.24%
CAS Registry Number	10116-22-0
Synonyms	Lutionex, R 2453
IUPAC Name	(8S,13S,14S,17S)-17-acetyl-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one

Experimental Protocols for Structural Elucidation

The determination of the molecular formula and molar mass of steroidal compounds like **Demegestone** relies on a combination of high-resolution analytical techniques. The following protocols outline the standard methodologies employed.

Mass Spectrometry for Molar Mass and Molecular Formula Determination

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a gold standard for steroid analysis, providing high specificity and sensitivity.

Objective: To determine the precise molar mass and confirm the molecular formula of **Demegestone**.

Methodology:

- Sample Preparation:
 - A precisely weighed sample of **Demegestone** is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution of known concentration.

- For analysis in complex biological matrices (e.g., plasma), a liquid-liquid or solid-phase extraction is performed to isolate the steroid and reduce matrix effects.
- Chromatographic Separation:
 - The sample solution is injected into a high-performance liquid chromatography (HPLC) system.
 - A C8 or C18 reversed-phase column is typically used for the separation of steroids.
 - A gradient elution with a mobile phase consisting of water with a small percentage of formic acid and methanol or acetonitrile is employed to separate **Demegestone** from any impurities.
- Ionization:
 - The eluent from the HPLC is directed to the mass spectrometer's ion source.
 - Electrospray ionization (ESI) is a common technique for steroids, which transforms the neutral **Demegestone** molecules into charged ions (e.g., $[M+H]^+$).
- Mass Analysis:
 - The ionized molecules are guided into a tandem mass spectrometer (e.g., Quadrupole-Time of Flight, Q-TOF, or Triple Quadrupole, QqQ).
 - In the first stage (MS1), the mass-to-charge ratio (m/z) of the precursor ion is measured to determine the molecular weight.
 - In the second stage (MS2), the precursor ion is fragmented, and the m/z of the resulting fragment ions are measured to provide structural information, further confirming the identity of the compound.
- Data Analysis:
 - The high-resolution mass measurement from the MS1 scan provides the exact mass, which is used to deduce the most probable molecular formula.

- The fragmentation pattern from the MS2 scan is compared against spectral libraries or known fragmentation pathways of steroids to confirm the structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis, specifically CHNSO analysis, is a combustion-based technique used to determine the weight percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. This provides the empirical formula, which can be compared with the molecular formula derived from mass spectrometry.

Objective: To experimentally determine the elemental composition of **Demegestone** and validate its empirical formula.

Methodology:

- Sample Preparation:
 - A small, precisely weighed amount (typically a few milligrams) of pure **Demegestone** is placed in a tin or silver capsule.
- Combustion:
 - The sample is introduced into a high-temperature furnace (around 1000°C) in an oxygen-rich environment.
 - This process causes the complete combustion of the organic compound.
- Gas Separation and Detection:
 - The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a series of columns.
 - These columns separate the individual gases.
 - The separated gases then flow through a thermal conductivity detector, which measures the concentration of each gas.
- Data Analysis:

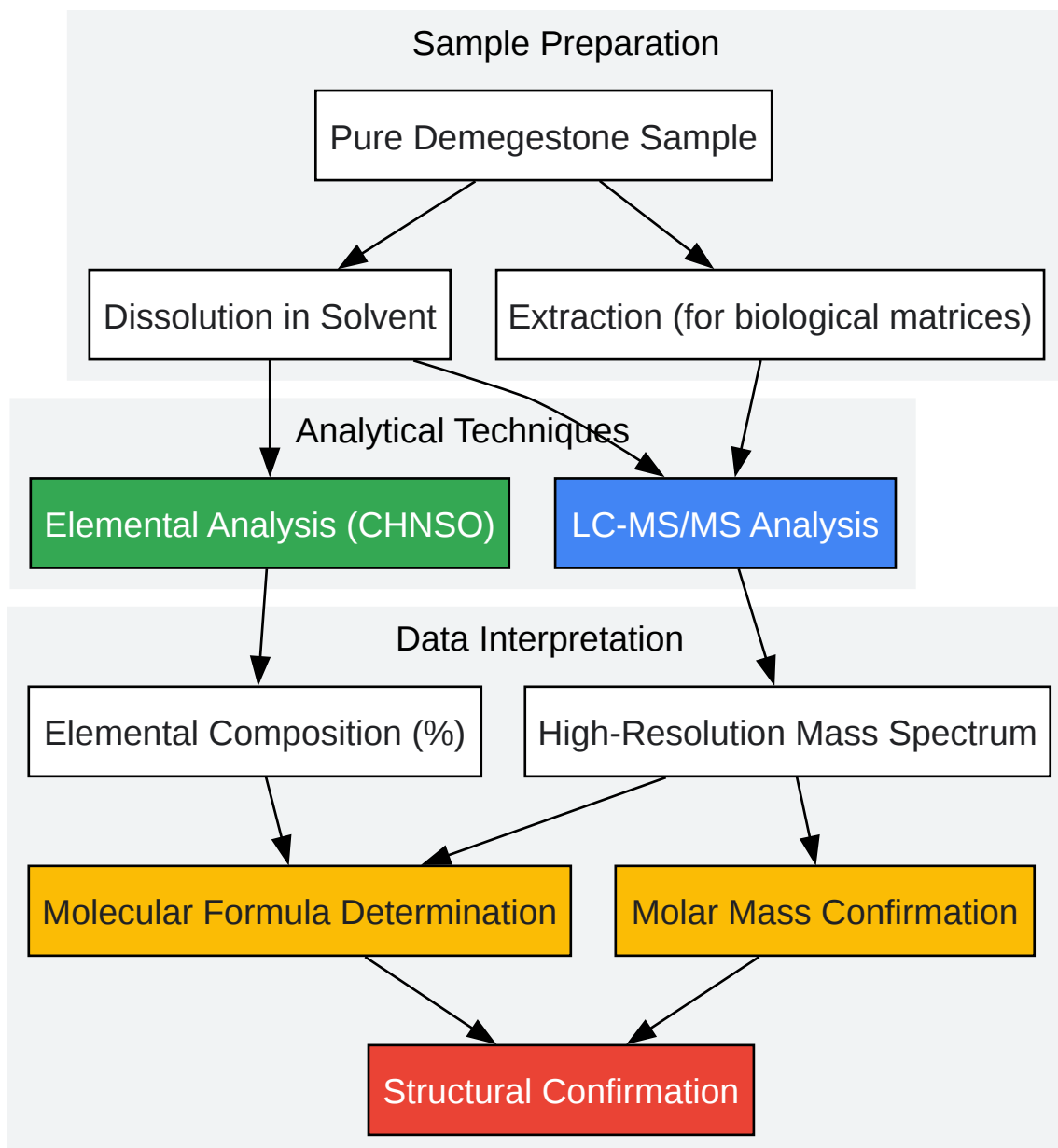
- The instrument's software calculates the percentage of each element (C, H, O in the case of **Demegestone**) based on the detector's response and the initial sample weight.
- The resulting percentages are used to calculate the empirical formula of the compound.
- This empirical formula is then compared to the molecular formula obtained from mass spectrometry to ensure consistency.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Demegestone Characterization

The following diagram illustrates the general workflow for the analytical characterization of **Demegestone**, from sample preparation to final data interpretation.

Experimental Workflow for Demegestone Characterization



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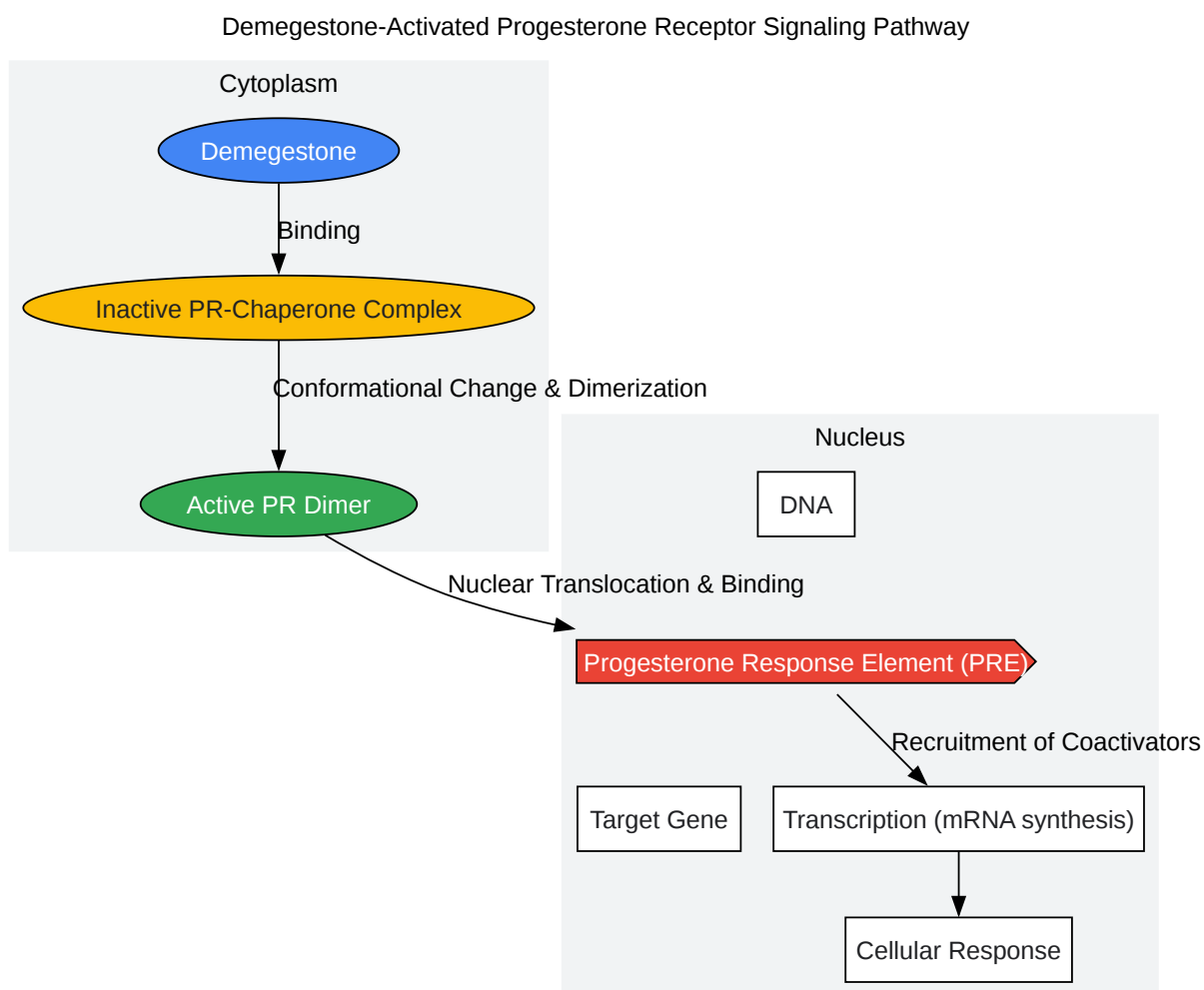
Workflow for the analytical characterization of **Demegestone**.

Progesterone Receptor Signaling Pathway Activated by Demegestone

Demegestone functions as an agonist of the progesterone receptor (PR). Its mechanism of action follows the classical steroid hormone signaling pathway, which involves the regulation of

gene expression.

In its inactive state, the progesterone receptor resides in the cytoplasm as part of a multiprotein complex with chaperone proteins. Upon binding of a ligand like **Demegestone**, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and dimerizes. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and other transcription factors, leading to the modulation (activation or repression) of gene transcription and subsequent cellular responses.



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Simplified schematic of the progesterone receptor signaling pathway.

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